3,5-bis[4-(difluoromethoxy)phenyl]-1-(4-ethenylbenzyl)-1H-pyrazole
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Overview
Description
3,5-BIS[4-(DIFLUOROMETHOXY)PHENYL]-1-(4-VINYLBENZYL)-1H-PYRAZOLE is a synthetic compound that belongs to the class of pyrazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs
Preparation Methods
The synthesis of 3,5-BIS[4-(DIFLUOROMETHOXY)PHENYL]-1-(4-VINYLBENZYL)-1H-PYRAZOLE involves several steps:
Starting Materials: The synthesis begins with 3′,5′-bis(trifluoromethyl)acetophenone and 4-hydrazinobenzoic acid.
Formation of Hydrazone Intermediate: These starting materials react to form a hydrazone intermediate.
Cyclization: The hydrazone intermediate undergoes cyclization with the Vilsmeier-Haack reagent to form the pyrazole ring.
Chemical Reactions Analysis
3,5-BIS[4-(DIFLUOROMETHOXY)PHENYL]-1-(4-VINYLBENZYL)-1H-PYRAZOLE can undergo various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: The vinylbenzyl group allows for substitution reactions, which can be facilitated by catalysts like palladium.
Scientific Research Applications
This compound has several applications in scientific research:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities.
Biological Studies: The compound is studied for its antimicrobial properties, particularly against drug-resistant bacteria.
Material Science: It can be used in the synthesis of new materials with unique properties due to its difluoromethoxy groups.
Mechanism of Action
The mechanism of action of 3,5-BIS[4-(DIFLUOROMETHOXY)PHENYL]-1-(4-VINYLBENZYL)-1H-PYRAZOLE involves its interaction with specific molecular targets:
Molecular Targets: The compound targets bacterial enzymes, inhibiting their function and leading to bacterial cell death.
Comparison with Similar Compounds
3,5-BIS[4-(DIFLUOROMETHOXY)PHENYL]-1-(4-VINYLBENZYL)-1H-PYRAZOLE can be compared with other pyrazole derivatives:
Properties
Molecular Formula |
C26H20F4N2O2 |
---|---|
Molecular Weight |
468.4 g/mol |
IUPAC Name |
3,5-bis[4-(difluoromethoxy)phenyl]-1-[(4-ethenylphenyl)methyl]pyrazole |
InChI |
InChI=1S/C26H20F4N2O2/c1-2-17-3-5-18(6-4-17)16-32-24(20-9-13-22(14-10-20)34-26(29)30)15-23(31-32)19-7-11-21(12-8-19)33-25(27)28/h2-15,25-26H,1,16H2 |
InChI Key |
QFFWTPOSYHSZMG-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)CN2C(=CC(=N2)C3=CC=C(C=C3)OC(F)F)C4=CC=C(C=C4)OC(F)F |
Origin of Product |
United States |
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